
An In-depth Technical Guide to the IUPAC
Nomenclature of alpha-L-ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: alpha-L-ribofuranose

Cat. No.: B8746520 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied

Chemistry (IUPAC) nomenclature for the specific monosaccharide, alpha-L-ribofuranose. It is

intended to serve as a detailed reference for professionals in the fields of chemical and

biomedical research and development. This document elucidates the systematic naming

conventions, presents relevant physicochemical data, and outlines representative experimental

protocols for the synthesis and characterization of L-ribose, the parent sugar of the titular

compound.

Deciphering the IUPAC Nomenclature of alpha-L-
ribofuranose
The IUPAC name for alpha-L-ribofuranose is (2R,3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-

triol[1]. This systematic name is derived from a set of established rules for naming

monosaccharides, which are broken down as follows:

Ribose: This is the root name of the sugar, indicating it is an aldopentose, a five-carbon

sugar with an aldehyde functional group in its open-chain form[2].

Furanose: This suffix denotes that the ribose molecule has formed a cyclic hemiacetal with a

five-membered ring structure, resembling the heterocyclic compound furan. This ring

consists of four carbon atoms and one oxygen atom[3][4]. In the case of ribose, the ring is
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formed by the reaction of the aldehyde group at carbon 1 (C1) with the hydroxyl group at

carbon 4 (C4).

L-: This prefix refers to the stereochemical configuration of the chiral carbon atom furthest

from the anomeric carbon (C1). In the Fischer projection of L-ribose, the hydroxyl group on

this carbon (C4) is positioned on the left side. This "L" designation distinguishes it from its

enantiomer, D-ribose, where the C4 hydroxyl group is on the right.

alpha (α)-: This prefix specifies the configuration of the anomeric carbon (C1), which is the

carbon that was part of the aldehyde group in the open-chain form. For L-sugars in a

Haworth projection, the alpha (α) anomer is defined as having the hydroxyl group on the

anomeric carbon pointing upwards, which is trans to the CH₂OH group (at C4). Conversely,

the beta (β) anomer would have the anomeric hydroxyl group pointing downwards, cis to the

CH₂OH group. This is the opposite of the convention for D-sugars.

The systematic name, (2R,3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol, provides a precise

description of the molecule's absolute configuration at each chiral center according to the

Cahn-Ingold-Prelog priority rules. "Oxolane" is the systematic name for a saturated five-

membered ring containing one oxygen atom (tetrahydrofuran).

Logical Derivation of the IUPAC Name
Caption: Logical breakdown of the IUPAC nomenclature for alpha-L-ribofuranose.

Physicochemical Data
The following table summarizes key physicochemical properties of alpha-L-ribofuranose.
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Property Value Source

Molecular Formula C₅H₁₀O₅ [1]

Molecular Weight 150.13 g/mol [1]

IUPAC Name

(2R,3S,4R,5S)-5-

(hydroxymethyl)oxolane-2,3,4-

triol

[1]

CAS Number 41546-20-7 [1]

Hydrogen Bond Donor Count 4 [1]

Hydrogen Bond Acceptor

Count
5 [1]

Rotatable Bond Count 1 [1]

Topological Polar Surface Area 90.2 Å² [1]

Experimental Protocols
While detailed experimental protocols specifically for the isolation and characterization of

alpha-L-ribofuranose are not readily available in the literature, this section provides

representative methodologies for the synthesis of its parent sugar, L-ribose, and general

procedures for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and

X-ray crystallography.

Synthesis of L-Ribose from L-Arabinose
The following is a representative protocol for the chemical synthesis of L-ribose, which can then

exist in equilibrium with its various isomeric forms, including alpha-L-ribofuranose. This multi-

step synthesis involves the protection of functional groups, stereochemical inversion, and

subsequent deprotection.

Starting Material: L-Arabinose

Overall Reaction Scheme: L-Arabinose → Protected L-Arabinose → L-Ribose derivative → L-

Ribose

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://patents.google.com/patent/WO1998039347A2/en
https://patents.google.com/patent/WO1998039347A2/en
https://patents.google.com/patent/WO1998039347A2/en
https://patents.google.com/patent/WO1998039347A2/en
https://patents.google.com/patent/WO1998039347A2/en
https://patents.google.com/patent/WO1998039347A2/en
https://patents.google.com/patent/WO1998039347A2/en
https://patents.google.com/patent/WO1998039347A2/en
https://www.benchchem.com/product/b8746520?utm_src=pdf-body
https://www.benchchem.com/product/b8746520?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8746520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step-by-Step Procedure:

Protection of L-Arabinose:

L-arabinose is first converted to a protected derivative to prevent unwanted side reactions.

A common method is the formation of an isopropylidene acetal.

L-arabinose is reacted with acetone in the presence of an acid catalyst (e.g., sulfuric acid)

and a dehydrating agent (e.g., copper sulfate). This selectively protects the cis-hydroxyl

groups.

Oxidation of the C2 Hydroxyl Group:

The free hydroxyl group at the C2 position of the protected L-arabinose is oxidized to a

ketone. A Swern oxidation, using oxalyl chloride and dimethyl sulfoxide (DMSO) followed

by a hindered base like triethylamine, is a mild and effective method.

Stereoselective Reduction of the Ketone:

The resulting ketone is then reduced back to a hydroxyl group, but with the opposite

stereochemistry (inversion of configuration). This is the key step that converts the

arabinose configuration to the ribose configuration at C2. Sodium borohydride (NaBH₄)

can be used as the reducing agent. The stereoselectivity of this reduction is crucial.

Deprotection to Yield L-Ribose:

The protecting groups (e.g., isopropylidene acetals) are removed by acid hydrolysis (e.g.,

with dilute hydrochloric acid or a strong acidic ion-exchange resin).

The final product, L-ribose, is then purified, typically by chromatography.

Characterization by Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of carbohydrates. For a

sample of L-ribose in solution (e.g., in D₂O), a mixture of its different isomers (alpha and beta

furanose and pyranose forms) will be present at equilibrium.
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General Protocol:

Sample Preparation: A small amount of the purified L-ribose is dissolved in a suitable

deuterated solvent, typically deuterium oxide (D₂O), in a standard NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

For more detailed structural information, two-dimensional NMR experiments such as COSY

(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) are performed.

Spectral Analysis:

The chemical shifts and coupling constants of the protons and carbons are analyzed.

The signals for each isomer in the equilibrium mixture can be identified and assigned.

The anomeric proton (H1) of the furanose forms typically appears as a distinct signal, and

its coupling constant with H2 can help in determining the alpha or beta configuration.

Integration of the anomeric proton signals allows for the quantification of the relative

amounts of each isomer at equilibrium.

Characterization by X-ray Crystallography
X-ray crystallography provides the definitive three-dimensional structure of a molecule in its

crystalline state. This technique would allow for the unambiguous determination of the alpha-L-
ribofuranose structure if a suitable single crystal can be obtained.

General Protocol:

Crystallization: A supersaturated solution of the purified compound (in this case, ideally pure

alpha-L-ribofuranose) is prepared in a suitable solvent or solvent mixture. Crystallization is

induced by slow evaporation of the solvent, cooling, or vapor diffusion. This is often the most

challenging step.

Crystal Mounting and Data Collection: A single crystal of suitable size and quality is mounted

on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low

temperature (typically 100 K) to minimize thermal vibrations and radiation damage. The
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crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction

pattern is recorded on a detector.

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The positions of the atoms in the crystal lattice are

determined using various computational methods (e.g., direct methods or Patterson

methods). The initial structural model is then refined to best fit the experimental diffraction

data, resulting in a detailed three-dimensional structure with precise bond lengths, bond

angles, and stereochemistry.

Experimental Workflow for the Synthesis of L-Ribose
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Caption: A generalized workflow for the synthesis of L-ribose from L-arabinose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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